gamma-Bromotiglic acid

Description

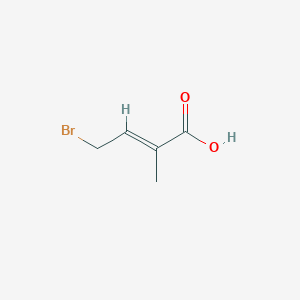

γ-Bromotiglic acid (C₅H₇BrO₂) is a halogenated derivative of tiglic acid, characterized by a bromine atom substituted at the gamma (γ) position of its unsaturated carboxylic acid backbone. This compound is primarily synthesized via haloalkoxylation of 1-alkoxy-2-methyl-1,3-butadiene precursors using N-bromosuccinimide (NBS) in the presence of mineral acids like sulfuric or hydrochloric acid . The reaction typically occurs at 0°C to room temperature, with acid concentrations ranging from 0.5% to 20% w/w, and yields γ-bromotiglic aldehyde, which can be further oxidized to the carboxylic acid form . Its structural uniqueness—a bromine substituent on a conjugated diene system—imparts distinct physicochemical and reactive properties, making it a valuable intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula |

C5H7BrO2 |

|---|---|

Molecular Weight |

179.01 g/mol |

IUPAC Name |

(E)-4-bromo-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C5H7BrO2/c1-4(2-3-6)5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+ |

InChI Key |

ATLBQYLERQCFBC-DUXPYHPUSA-N |

Isomeric SMILES |

C/C(=C\CBr)/C(=O)O |

Canonical SMILES |

CC(=CCBr)C(=O)O |

Synonyms |

4-bromotiglic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

γ-Bromotiglic acid belongs to a family of halogenated tiglic acid derivatives. Key structural analogues include:

| Compound | Structure | Substituent (Position) | Molecular Formula |

|---|---|---|---|

| γ-Bromotiglic acid | CH₂=CH-C(Br)(CH₃)-COOH | Br (γ) | C₅H₇BrO₂ |

| γ-Chlorotiglic acid | CH₂=CH-C(Cl)(CH₃)-COOH | Cl (γ) | C₅H₇ClO₂ |

| Tiglic acid | CH₂=CH-C(CH₃)₂-COOH | H (γ) | C₅H₈O₂ |

| γ-Hydroxybutyric acid | HO-CH₂-CH₂-CH₂-COOH | OH (γ) | C₄H₈O₃ |

Key Observations :

- Halogen vs. Hydroxyl Substitution : Unlike γ-hydroxybutyric acid (GHB), which has a hydroxyl group at the γ position, γ-bromotiglic acid’s bromine atom increases molecular weight (212.01 g/mol vs. 104.10 g/mol for GHB) and lipophilicity (logP ≈ 1.8 vs. -0.7 for GHB) .

- Electron-Withdrawing Effects : Bromine’s electronegativity (2.96) enhances the acidity of γ-bromotiglic acid (predicted pKa ≈ 2.5) compared to tiglic acid (pKa ≈ 4.5) .

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.